molecular formula C21H21N5O B11013117 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B11013117
M. Wt: 359.4 g/mol
InChI Key: OCENOQWEPBTVPN-UHFFFAOYSA-N
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Description

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a complex organic compound featuring a fused nitrogen-containing tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves a multi-step process. One common method starts with the condensation of 3-amino-1H-indazole with 2,4-dimethylpyrimidine-5-carbaldehyde under acidic conditions to form the pyrimido[1,2-b]indazole core. This intermediate is then reacted with 2-(2-pyridyl)ethylamine and acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as copper(II) acetate or aluminum triflate can be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its potential to inhibit monoamine oxidase (MAO) and phosphodiesterase 10A (PDE10A), which are targets for treating neurological disorders .

Medicine

In medicine, the compound’s ability to interact with specific biological targets makes it a potential therapeutic agent. Research is ongoing to explore its efficacy in treating conditions such as cancer and hepatitis C .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects. Similarly, as a phosphodiesterase inhibitor, it blocks the enzyme’s activity, leading to increased levels of cyclic nucleotides and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide apart is its fused tricyclic structure, which imparts unique chemical and biological properties. This structural motif is less common and offers distinct advantages in terms of stability, reactivity, and potential therapeutic applications .

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C21H21N5O/c1-14-18(13-20(27)23-12-10-16-7-5-6-11-22-16)15(2)26-21(24-14)17-8-3-4-9-19(17)25-26/h3-9,11H,10,12-13H2,1-2H3,(H,23,27)

InChI Key

OCENOQWEPBTVPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCCC4=CC=CC=N4

Origin of Product

United States

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